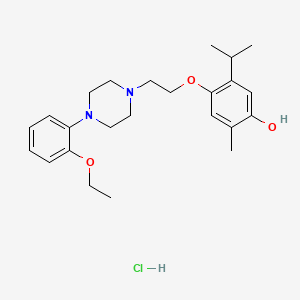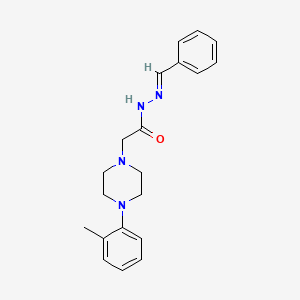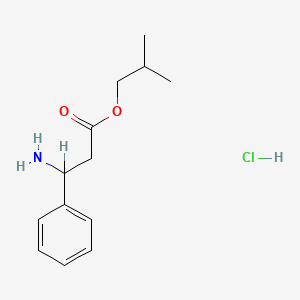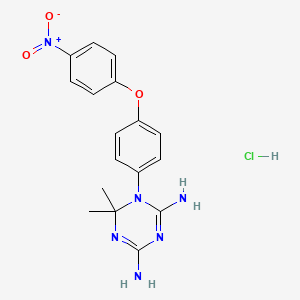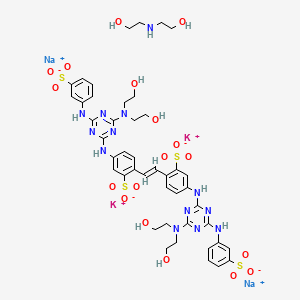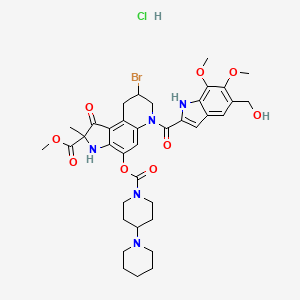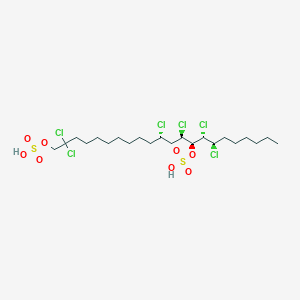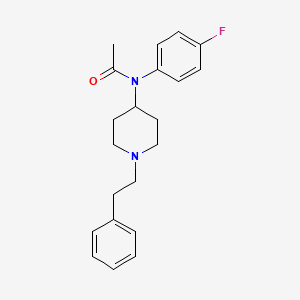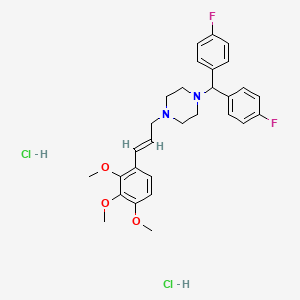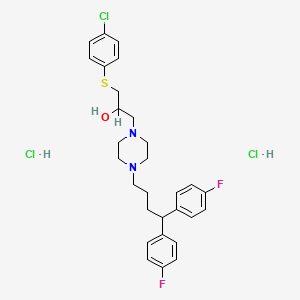
(-)-beta-Irone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-beta-Irone: is a naturally occurring organic compound belonging to the family of irones, which are known for their pleasant violet-like aroma. This compound is a significant component in the fragrance industry due to its unique scent profile. It is found in the essential oils of various plants, particularly in orris root, which is derived from the rhizomes of the iris plant.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-beta-Irone typically involves the cyclization of ionone derivatives. One common method is the acid-catalyzed cyclization of alpha-ionone. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound involves the extraction of orris root oil followed by purification processes. The extraction is typically done using steam distillation, which helps in isolating the essential oils containing irones. The crude extract is then subjected to fractional distillation to separate this compound from other components.
Chemical Reactions Analysis
Types of Reactions: (-)-beta-Irone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form irone oxides.
Reduction: Reduction reactions can convert it into dihydroirones.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the irone structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Irone oxides.
Reduction: Dihydroirones.
Substitution: Halogenated or nitrated irones.
Scientific Research Applications
Biology: In biological research, (-)-beta-Irone is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Although not widely used in mainstream medicine, this compound is explored for its potential therapeutic effects, particularly in aromatherapy and alternative medicine.
Industry: In the fragrance industry, this compound is a valuable ingredient in the formulation of perfumes and scented products due to its distinctive violet-like aroma.
Mechanism of Action
The mechanism of action of (-)-beta-Irone primarily involves its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic scent. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the olfactory signaling cascade.
Comparison with Similar Compounds
Alpha-Irone: Another isomer of irone with a slightly different scent profile.
Gamma-Irone: Known for its woody and floral notes.
Dihydroirone: A reduced form of irone with a different olfactory character.
Uniqueness: (-)-beta-Irone is unique due to its specific stereochemistry, which contributes to its distinct violet-like aroma. This stereochemistry differentiates it from other irone isomers and derivatives, making it a preferred choice in the fragrance industry for creating specific scent profiles.
Properties
CAS No. |
132437-11-7 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(E)-4-[(5S)-2,5,6,6-tetramethylcyclohexen-1-yl]but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h8-9,11H,6-7H2,1-5H3/b9-8+/t11-/m0/s1 |
InChI Key |
BGKCUGPVLVNPSG-FBOQAHMBSA-N |
Isomeric SMILES |
C[C@H]1CCC(=C(C1(C)C)/C=C/C(=O)C)C |
Canonical SMILES |
CC1CCC(=C(C1(C)C)C=CC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




